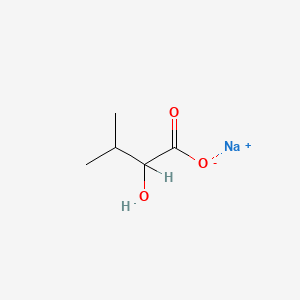

Sodium 2-hydroxy-3-methylbutyrate

Description

Contextualization within Branched-Chain Organic Acids Research

2-Hydroxy-3-methylbutyric acid belongs to a class of compounds known as branched-chain hydroxy acids (BCHAs), which are bioactive metabolites produced by certain bacteria, including those from the Lactobacillaceae family. nih.govnih.gov This group also includes 2-hydroxyisocaproic acid (HICA) and 2-hydroxy-3-methylvaleric acid (HMVA). nih.govnih.gov These compounds are derived from the metabolism of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine. nih.gov Research into BCHAs has highlighted their strain-specific production by various lactobacilli and their potential physiological effects. nih.gov Studies have demonstrated that the synthesis pathway for BCHAs in these microorganisms predominantly utilizes BCAAs as precursors. nih.govnih.gov

Academic Significance and Emerging Research Frontiers

The academic significance of 2-hydroxy-3-methylbutyrate and its acid form is expanding across several research frontiers. It is recognized as a human metabolite and has been identified in exometabolites of anaerobic microorganisms within the human microflora. nih.govebi.ac.uk

Emerging research areas include:

Gut Health and Microbiota: As a metabolite produced by gut bacteria, it is being investigated for its role in the gut microbiome. uniroma1.it For instance, research has shown that 2-hydroxy-3-methylbutyric acid derived from Lactobacillus paracasei can promote the proliferation of intestinal epithelial cells by upregulating the MYC signaling pathway. frontiersin.org It has also been shown to promote the growth of beneficial bacteria while inhibiting some harmful bacteria. uniroma1.it

Metabolic Pathways: The compound is a key intermediate in complex biochemical transformations, and its study provides insights into metabolic processes. pubcompare.ai Research has explored its potential to enhance insulin (B600854) action on glucose metabolism in liver and muscle cells. nih.gov

Synthetic Chemistry: The chiral nature of 2-hydroxy-3-methylbutyric acid makes it a valuable building block in stereoselective synthesis. nih.govebi.ac.uk For example, the (S)-enantiomer has been used in the total synthesis of menominin B, a cytotoxic cyclodepsipeptide, highlighting its utility in creating complex, biologically active molecules. rsc.org

Gut-Brain Axis: Recent studies have pointed to a potential role in the gut-brain axis. Research in mice with glioma has shown that the fecal levels of this metabolite were significantly reduced after tumor cell inoculation, suggesting a link between the gut microbiome, its metabolites, and brain pathology that warrants further investigation. uniroma1.it

Isomeric and Stereochemical Considerations of 2-Hydroxy-3-Methylbutyrate

A critical aspect of 2-hydroxy-3-methylbutyrate in a research context is its stereochemistry. The molecule contains a chiral center, meaning it exists as a pair of non-superimposable mirror images called enantiomers. cymitquimica.com A mixture containing equal amounts of both enantiomers is known as a racemic mixture. pubcompare.ai

The two enantiomers of 2-hydroxy-3-methylbutyrate are designated as (R)-2-hydroxy-3-methylbutyrate and (S)-2-hydroxy-3-methylbutyrate. ebi.ac.uk The (S)-enantiomer is the conjugate base of (S)-2-hydroxy-3-methylbutyric acid, which is also referred to as L-alpha-Hydroxyisovaleric acid. nih.govebi.ac.uk This form is noted for its role as a human metabolite and its use as a chiral building block for peptide synthesis. nih.govebi.ac.uk The (R)-enantiomer is the corresponding mirror image. nih.gov

Table 1: Chemical Properties of 2-Hydroxy-3-Methylbutyric Acid and its Sodium Salt

| Property | 2-Hydroxy-3-methylbutyric acid | Sodium (S)-2-hydroxy-3-methylbutyrate |

|---|---|---|

| Synonyms | 2-Hydroxyisovaleric acid, α-Hydroxyisovaleric acid | Sodium (S)-2-hydroxy-3-methylbutanoate |

| Molecular Formula | C5H10O3 | C5H9NaO3 |

| Molecular Weight | 118.13 g/mol | 140.11 g/mol |

| CAS Number | 4026-18-0 (for racemic) | 54641-19-9 |

The specific three-dimensional arrangement (stereochemistry) of the enantiomers can lead to different biological activities and chemical properties. mdpi.com This is because biological systems, such as enzymes and receptors, are themselves chiral and may interact differently with each enantiomer.

While direct comparisons of the biological activities of the (R)- and (S)-enantiomers of 2-hydroxy-3-methylbutyrate are a subject of ongoing research, related compounds demonstrate this principle clearly. For instance, the enantiomers of its ethyl ester, ethyl 2-hydroxy-3-methylbutanoate (B1261901), exhibit distinct sensory properties. oeno-one.eu The (R)-form is described as having a "heavier fruity odor," while the (S)-form is characterized by "red fruits," "pineapple," and "green apple" descriptors. oeno-one.eu Furthermore, their olfactory detection thresholds in both water and red wine are different. oeno-one.eu This highlights how stereochemistry can profoundly influence molecular interactions. In chemical synthesis, the specific use of the (S)-enantiomer as a chiral reagent underscores its importance in controlling the stereochemical outcome of a reaction to produce a specific, desired product. ebi.ac.uk

Table 2: Comparative Properties of 2-Hydroxy-3-Methylbutyrate Enantiomers and Related Compounds

| Compound/Enantiomer | Observed Property/Use | Research Context |

|---|---|---|

| (S)-2-hydroxy-3-methylbutyric acid | Used as a chiral building block. nih.govebi.ac.uk | Peptide and other stereoselective chemical syntheses. ebi.ac.ukrsc.org |

| (R)-Ethyl 2-hydroxy-3-methylbutanoate | Described as having a "heavier fruity odor". oeno-one.eu | Sensory evaluation in wine and food science. oeno-one.eu |

| (S)-Ethyl 2-hydroxy-3-methylbutanoate | Characterized by "red fruits", "pineapple", and "green apple" notes. oeno-one.eu | Sensory evaluation in wine and food science. oeno-one.eu |

| Racemic 2-hydroxy-3-methylbutyrate | Used as a reference standard to study stereochemical interactions. pubcompare.ai | Analytical chemistry and metabolic pathway analysis. pubcompare.ai |

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-hydroxy-3-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3.Na/c1-3(2)4(6)5(7)8;/h3-4,6H,1-2H3,(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGHJLCKGBLVMB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)[O-])O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NaO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10973352 | |

| Record name | Sodium 2-hydroxy-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10973352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57768-96-4 | |

| Record name | Sodium alpha-hydroxyisovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057768964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-hydroxy-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10973352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-hydroxy-3-methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM .ALPHA.-HYDROXYISOVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M5OTC1X2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Hydroxy 3 Methylbutyrate and Its Analogues

Chemoenzymatic and Biocatalytic Synthesis Routes

The use of enzymes and microorganisms offers a green and highly selective approach to producing enantiomerically pure 2-hydroxy-3-methylbutyrate. These biocatalytic methods are prized for their efficiency and ability to operate under mild reaction conditions.

Lipase-Catalyzed Kinetic Resolution for Enantiopurity

Lipases are a class of enzymes widely employed for the kinetic resolution of racemic mixtures of alcohols and esters. This process relies on the differential rate of reaction of the enzyme with the two enantiomers of a substrate. For the synthesis of enantiopure 2-hydroxy-3-methylbutyrate, lipase-catalyzed esterification or hydrolysis is a common strategy.

For instance, Candida antarctica lipase (B570770) B (CAL-B) has been successfully used to selectively esterify or hydrolyze enantiomers of 2-hydroxy-3-methylbutanoic acid or its esters, allowing for the separation of the desired enantiomer with high enantiomeric excess (ee). The choice of solvent, acyl donor, and temperature can significantly influence the conversion and enantioselectivity of the reaction. Dynamic kinetic resolution, a more advanced approach, combines lipase-catalyzed resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. ru.nl

| Enzyme | Substrate | Reaction Type | Enantiomeric Excess (ee) | Reference |

| Candida antarctica lipase B (CAL-B) | Racemic 2-hydroxy-3-methylbutanoic acid | Esterification | >90% | |

| Lipase PS (Pseudomonas cepacia) | Racemic alcohol precursor | Hydrolysis | up to 96:4 e.r. | polimi.it |

| Engineered lipase with thioredoxin fusion | Racemic acid | Dynamic Kinetic Resolution | 99% |

Microbial Transformation Pathways (e.g., from Lactobacillus paracasei metabolites)

Certain microorganisms are capable of producing 2-hydroxy-3-methylbutyric acid as a metabolite. frontiersin.orgnih.gov For example, research has identified 2-hydroxy-3-methylbutyric acid in the metabolites of Lactobacillus paracasei, a bacterium isolated from human milk. frontiersin.orgnih.gov This discovery opens up the possibility of using fermentation-based processes for its production. The catabolism of amino acids in lactic acid bacteria can lead to the formation of α-keto acids, which are then reduced to α-hydroxy acids. nih.gov

Further research into the specific enzymatic pathways and optimization of fermentation conditions could lead to scalable and sustainable methods for producing this valuable compound. Ketoreductases (KREDs), for example, found in microorganisms like Lactobacillus brevis, can reduce α-keto acids with high stereoselectivity.

Enantioselective Chemical Synthesis Strategies

In addition to biocatalytic methods, several enantioselective chemical strategies have been developed to produce 2-hydroxy-3-methylbutyrate with high stereochemical purity. These methods often involve the use of chiral auxiliaries or asymmetric catalysts.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical course of a reaction. numberanalytics.comwikipedia.org Once the desired stereocenter is created, the auxiliary is removed. This strategy has been applied to the synthesis of various chiral molecules, including analogues of 2-hydroxy-3-methylbutyrate. numberanalytics.com

For example, oxazolidinones can be used as chiral auxiliaries in aldol (B89426) reactions to create the desired stereochemistry. wikipedia.org The synthesis of specific isomers can be achieved by selecting the appropriate enantiomer of the chiral auxiliary. While effective, this method requires additional steps for the attachment and removal of the auxiliary.

| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio/ee | Reference |

| Oxazolidinones | Aldol Reaction | High diastereoselectivity | wikipedia.org |

| (S)-4-benzyl-3-oxazolidinone | Asymmetric Synthesis | 96% efficiency for (2R,3S)-isomer | |

| Pseudoephedrine | Alkylation | High diastereoselectivity | wikipedia.org |

Asymmetric Catalysis for Stereospecific Production

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is a highly efficient and atom-economical approach. For the synthesis of 2-hydroxy-3-methylbutyrate, asymmetric hydrogenation of a corresponding α-keto ester precursor is a common method. unipd.it

Chiral ruthenium-phosphine complexes, such as those containing the BINAP ligand, have proven to be effective catalysts for the asymmetric hydrogenation of β-keto esters, yielding the corresponding β-hydroxy esters with high enantiomeric excess. acs.org The development of new and more efficient chiral ligands and catalysts is an active area of research. acs.org

| Catalyst System | Substrate | Product Enantiomeric Excess (ee) | Reference |

| Ru-BINAP complexes | α-keto esters | >90% | |

| Racemic catalyst with chiral deactivator | β-keto esters | 99% | unipd.it |

| Chiral rhodium complex | Asymmetric hydrogenation | 89.5% | unipd.it |

Derivatization and Functionalization for Research Applications

The hydroxyl and carboxyl groups of 2-hydroxy-3-methylbutyrate provide convenient handles for derivatization and functionalization, allowing for its incorporation into more complex molecules for research purposes. These modifications can alter the compound's physical and biological properties.

For instance, the hydroxyl group can be oxidized to a ketone, or the ester group can be reduced to an alcohol. The ester can also undergo nucleophilic substitution to form different esters or amides. purdue.edu These derivatization strategies are crucial for creating molecular probes, developing new pharmaceutical intermediates, and studying structure-activity relationships. nih.govescholarship.org For example, the synthesis of nannocystins, which have anticancer properties, involves the use of a 3-hydroxy-3-methylbutanoate (B1233616) fragment. nih.gov Similarly, derivatization of a methyl ketone intermediate is a key step in the synthesis of certain FtsZ inhibitors. nih.gov

Esterification Reactions to Form Bioactive Probes

The carboxylic acid group of 2-hydroxy-3-methylbutanoic acid and its analogues can be readily esterified to produce bioactive compounds, including prodrugs that can act as targeted therapeutic agents. A notable example is in the synthesis of derivatives of valsartan (B143634), an angiotensin II receptor blocker used to treat hypertension. The core structure of valsartan contains an N-acylated L-valine moiety, which is structurally related to 2-hydroxy-3-methylbutanoic acid. By esterifying the carboxylic acid group of valsartan with various phenols, a series of prodrugs have been developed. researchgate.netgoogle.com This esterification is a strategic modification aimed at enhancing the pharmacological profile of the parent drug.

These ester derivatives are designed to be hydrolyzed in vivo, releasing the active valsartan molecule. The synthesis of these bioactive probes involves the condensation of the carboxylic acid with different substituted phenols. researchgate.net This approach allows for the creation of a library of compounds with potentially modulated activities and pharmacokinetic properties. Research has shown that these ester derivatives exhibit significant antihypertensive activity, with some demonstrating even more potent effects than the parent molecule. researchgate.net

For instance, a study focused on synthesizing and evaluating 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid-based ester derivatives as a new class of angiotensin-II receptor antagonists. researchgate.net The synthesis was achieved using a variety of phenols, and the resulting compounds were characterized and evaluated for their biological activities. researchgate.net

| Reactant 1 (Acid) | Reactant 2 (Alcohol/Phenol) | Product (Ester Derivative) | Reported Bioactivity |

| Valsartan | 4-chlorophenol | Valsartan 4-chlorophenyl ester | Angiotensin-II receptor antagonist researchgate.net |

| Valsartan | 2,4-dichlorophenol | Valsartan 2,4-dichlorophenyl ester | Angiotensin-II receptor antagonist researchgate.net |

| Valsartan | 4-nitrophenol | Valsartan 4-nitrophenyl ester | Angiotensin-II receptor antagonist researchgate.net |

| Valsartan | 2,4-dinitrophenol | Valsartan 2,4-dinitrophenyl ester | Angiotensin-II receptor antagonist researchgate.net |

In addition to ester prodrugs, thioesters of 2-hydroxy-3-methylbutyrate analogues can serve as bioactive probes. Thioesters are critical in many biosynthetic pathways and can be used to study and manipulate enzymatic assembly lines. nih.gov The synthesis of N-acetylcysteamine (NAC) thioesters, for example, provides tools to investigate complex biosynthetic pathways and enzyme mechanisms. nih.gov

Utilization as a Chiral Building Block in Complex Organic Synthesis

The stereogenic center at the C2 position of 2-hydroxy-3-methylbutanoic acid makes it a valuable chiral building block in asymmetric synthesis. The (S)-enantiomer, in particular, has been employed in the total synthesis of complex natural products.

The strategic use of this chiral building block ensures the correct stereochemistry in the final complex molecule, which is often crucial for its biological activity.

| Starting Material | Key Intermediate | Protection/Activation Steps | Final Product |

| (S)-2-hydroxy-3-methylbutanoic acid | (S)-2-((tert-butyldimethylsilyl)oxy)-3-methylbutanoic acid | 1. TBS protection of the hydroxyl group. 2. Mild methanolysis to deprotect the carboxylic acid. 3. Activation of the carboxylic acid. | Kavaratamides A-C |

This application highlights the importance of readily available chiral molecules like 2-hydroxy-3-methylbutanoic acid in providing access to stereochemically complex and biologically relevant targets.

Biochemical Pathways and Mechanistic Investigations of 2 Hydroxy 3 Methylbutyrate

Endogenous Formation and Metabolic Intermediates

Sodium 2-hydroxy-3-methylbutyrate is the sodium salt of 2-hydroxy-3-methylbutyric acid, also known as 2-hydroxyisovaleric acid. ontosight.ai It is recognized as an endogenous metabolite, originating primarily from the metabolism of branched-chain amino acids such as valine, leucine, and isoleucine by intestinal flora. chemfont.cahmdb.cagoogle.com Its presence has been identified in the human placenta and in the urine of individuals with certain metabolic conditions. chemfont.cahmdb.ca

Biosynthesis by Probiotic Strains (e.g., Lactobacillus paracasei BD5115)

Specific probiotic strains have been identified as producers of 2-hydroxy-3-methylbutyric acid. A notable example is Lactobacillus paracasei BD5115, a strain originally isolated from human milk. frontiersin.org Research has confirmed that metabolites produced by L. paracasei BD5115 are rich in 2-hydroxy-3-methylbutyric acid. frontiersin.org This biosynthesis is a key part of the metabolic activity of the probiotic, converting components from its environment into compounds that can interact with the host.

Role in Microbial Metabolomes and Host-Microbe Interactions

As a component of the microbial metabolome, 2-hydroxy-3-methylbutyrate plays a role in the complex interplay between the gut microbiota and the host. nih.govtandfonline.com Its production is not limited to a single strain; studies have shown correlations between the presence of 2-hydroxy-3-methylbutyrate and other bacteria such as Xanthomonadaceae and Staphylococcus. semanticscholar.org

The concentration of this metabolite can be indicative of certain physiological states. For instance, serum levels of 2-hydroxyisovaleric acid (an alternative name for the compound) have been found to be significantly increased in patients with ulcerative colitis compared to healthy individuals. nogr.org This highlights its involvement in host-microbe interactions, particularly in the context of intestinal inflammation. nogr.org The intestinal epithelium serves as the primary interface for these interactions, where microbial metabolites can directly affect host cell functions. nih.gov

Cellular and Molecular Signaling Mechanisms

Recent investigations have uncovered specific signaling pathways through which 2-hydroxy-3-methylbutyrate exerts its effects at a cellular level. These mechanisms involve the regulation of cell growth and gene expression.

Regulation of Cellular Proliferation (e.g., Intestinal Epithelial Cells)

A primary function identified for 2-hydroxy-3-methylbutyric acid derived from Lactobacillus paracasei BD5115 is the promotion of intestinal epithelial cell (IEC) proliferation. frontiersin.org The intestinal epithelium undergoes constant renewal, and its proliferation is crucial for maintaining gut barrier function. nih.gov In vitro studies using Caco-2 cells, a human cell line that models the intestinal epithelium, demonstrated that treatment with 2-hydroxy-3-methylbutyric acid significantly promotes the proliferation of these cells. frontiersin.org This effect was also confirmed in a mouse model, where metabolites from the BD5115 strain were shown to encourage IEC proliferation. nih.gov

Gene Expression Modulation via Specific Signaling Pathways (e.g., MYC Signaling Pathway)

The proliferative effect of 2-hydroxy-3-methylbutyric acid is mediated through the upregulation of specific signaling pathways. frontiersin.org Research has pinpointed the MYC signaling pathway as a key target. frontiersin.org The MYC gene is a proto-oncogene that plays a critical role in regulating cell growth and proliferation. nih.govnih.gov Analysis of Caco-2 cells treated with metabolites from L. paracasei BD5115 revealed significant alterations in gene transcription, with 173 genes being upregulated and 141 downregulated. frontiersin.org Subsequent analysis confirmed that 2-hydroxy-3-methylbutyric acid specifically promotes the expression of the MYC gene, thereby driving the proliferation of intestinal epithelial cells. frontiersin.org

Interaction with Transcription Factors (e.g., MAFF/MBP1)

The regulation of the MYC gene by 2-hydroxy-3-methylbutyric acid involves a newly identified signaling cascade involving specific transcription factors. frontiersin.org Single-cell sequencing of intestinal epithelial cells revealed that the bZIP transcription factor MAFF was specifically expressed in some of these cells. frontiersin.org Further investigation showed that treatment with L. paracasei BD5115 metabolites increased the expression of the MAFF gene in Caco-2 cells. nih.gov This transcription factor, MAFF, was found to interact with the c-myc promoter-binding protein 1 (MBP1). frontiersin.org This MAFF/MBP1 complex binds to the promoter region of the MYC gene, leading to its enhanced expression. frontiersin.org This detailed mechanism demonstrates how a specific microbial metabolite can directly influence the host's genetic machinery to regulate cellular processes. frontiersin.org

Interactive Data Table: Summary of Mechanistic Findings for 2-Hydroxy-3-Methylbutyrate

| Probiotic Source | Metabolite | Target Cells | Effect | Signaling Pathway | Key Transcription Factors |

| Lactobacillus paracasei BD5115 frontiersin.org | 2-Hydroxy-3-methylbutyric acid frontiersin.org | Intestinal Epithelial Cells (IECs), Caco-2 cells frontiersin.org | Promotes cellular proliferation frontiersin.org | MYC Signaling Pathway frontiersin.org | MAFF, MBP1 frontiersin.org |

Enzymatic Transformations and Substrate Specificity

The biochemical journey of 2-hydroxy-3-methylbutyrate involves several key enzymatic transformations. These processes are crucial for both its synthesis from precursors and its conversion into other biologically significant molecules. The specificity of the enzymes involved often dictates the stereochemistry and metabolic fate of the compound.

Ester Hydrolysis Mechanisms

Ester hydrolysis is a fundamental chemical reaction wherein an ester is cleaved into its constituent carboxylic acid and alcohol. libretexts.orgsavemyexams.com This process, when occurring in biological systems, is typically facilitated by enzymes, primarily from the hydrolase class, such as esterases and lipases. savemyexams.commdpi.com The enzymatic hydrolysis of esters containing the 2-hydroxy-3-methylbutyrate moiety is significant in various biological contexts, notably in microbial metabolism.

The reaction is essentially the reverse of esterification and can be catalyzed under acidic or alkaline conditions, though enzymatic catalysis provides a high degree of specificity and efficiency under physiological conditions. libretexts.org In alkaline hydrolysis, also known as saponification, the reaction is irreversible and yields a carboxylate salt and an alcohol. masterorganicchemistry.com Acid-catalyzed hydrolysis, conversely, is a reversible equilibrium reaction. savemyexams.com

Enzymatic hydrolysis exhibits high substrate and stereochemical specificity. For instance, recent studies have highlighted the role of lactic acid bacteria and their esterase activity in the synthesis and, by extension, the hydrolysis of esters like ethyl 2-hydroxy-3-methylbutanoate (B1261901) in fermented beverages. oeno-one.eu The enantiomeric purity of the resulting acid and alcohol is determined by the enzyme's preference for one stereoisomer over the other, a principle widely used in the kinetic resolution of racemic mixtures. oeno-one.euresearchgate.net

| Hydrolysis Type | Catalyst | Key Characteristics | Products |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Strong Acid (e.g., H₂SO₄) | Reversible reaction; does not go to completion. savemyexams.com | Carboxylic Acid & Alcohol libretexts.org |

| Alkaline Hydrolysis (Saponification) | Strong Base (e.g., NaOH) | Irreversible reaction; goes to completion. masterorganicchemistry.com | Carboxylate Salt & Alcohol masterorganicchemistry.com |

| Enzymatic Hydrolysis | Esterases, Lipases | Highly specific (substrate and stereo-specificity); occurs under mild physiological conditions. mdpi.comoeno-one.eu | Carboxylic Acid & Alcohol |

Conversion to Downstream Bioactive Compounds

This compound, or its corresponding acid, is not merely an endpoint metabolite but also serves as a crucial intermediate in the biosynthesis of various bioactive compounds. It is recognized as a product of the metabolism of the branched-chain amino acid valine. ontosight.ai Its enzymatic conversion leads to molecules with diverse biological activities.

In certain fungi, such as Beauveria bassiana, an enzyme known as ketoisovalerate reductase (KIVR) has been identified. This enzyme is responsible for producing D-hydroxyisovalerate (D-Hiv), the (R)-enantiomer of 2-hydroxy-3-methylbutyrate, from a precursor. ebi.ac.uk This D-Hiv is a fundamental building block for a class of fungal secondary metabolites called cyclooligomer depsipeptides. These compounds, which include beauvericin (B1667859) and enniatins, are assembled from alternating amino acid and α-hydroxy acid residues and exhibit a range of biological effects, including antibiotic, insecticidal, and antiproliferative activities against cancer cells. ebi.ac.uk

Furthermore, 2-hydroxy-3-methylbutyric acid (HMBA) itself has been identified as a bioactive metabolite produced by certain probiotic bacteria. Research has shown that HMBA is a significantly enriched component in the metabolites of Lactobacillus paracasei BD5115. frontiersin.org This bacterial-derived HMBA was found to promote the proliferation of intestinal epithelial cells by upregulating the MYC signaling pathway, highlighting a direct role in host-microbe interactions and gut health. frontiersin.org

| Starting Compound | Key Enzyme/Source | Downstream Bioactive Compound | Reported Biological Activity |

|---|---|---|---|

| Ketoisovalerate precursor | Ketoisovalerate Reductase (KIVR) in Beauveria bassiana ebi.ac.uk | D-hydroxyisovalerate (D-Hiv) | Precursor for depsipeptide synthesis. ebi.ac.uk |

| D-hydroxyisovalerate (D-Hiv) | Non-ribosomal peptide synthetases | Cyclooligomer depsipeptides (e.g., Beauvericin) ebi.ac.uk | Antibiotic, antifungal, antiproliferative. ebi.ac.uk |

| Valine catabolism | Lactobacillus paracasei BD5115 frontiersin.org | 2-hydroxy-3-methylbutyric acid (HMBA) frontiersin.org | Promotes intestinal epithelial cell proliferation. frontiersin.org |

Sophisticated Analytical Methodologies for 2 Hydroxy 3 Methylbutyrate Research

Chromatographic Separations and Purity Assessment

Chromatographic techniques are fundamental in separating 2-hydroxy-3-methylbutyrate from other components in a mixture and assessing its purity. These methods are crucial for both qualitative and quantitative analysis.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Due to the chiral nature of 2-hydroxy-3-methylbutyrate, which exists as (R) and (S) enantiomers, chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for separating and quantifying these stereoisomers. This separation is critical as the biological activity of the enantiomers can differ significantly.

Chiral HPLC methods often involve the use of specialized chiral stationary phases (CSPs). For instance, a Chiralpak AD-H column has been successfully used to separate the enantiomers of 2-hydroxy-3-methylbutyrate. In one reported method, elution with a mobile phase of hexane/isopropanol (90:10) containing 0.1% trifluoroacetic acid at a flow rate of 1.0 mL/min achieved baseline separation of the (2S,3S) and (2R,3R) enantiomers, with retention times of 12.3 and 14.7 minutes, respectively.

To enhance detection by HPLC, especially when using fluorescence detectors, derivatization of the analyte is a common strategy. For example, 2-hydroxy-3-methylbutyrate and other hydroxy acids can be derivatized with a fluorescent reagent like 4-(N-chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole (NBD-COCl). nih.gov This pre-column derivatization allows for highly sensitive detection, with limits reaching the femtomole level. nih.gov A two-dimensional HPLC system can also be employed, using a conventional column in the first dimension for initial separation, followed by a chiral column in the second dimension for enantiomeric resolution. nih.gov

Table 1: Chiral HPLC Parameters for 2-Hydroxy-3-methylbutyrate Enantiomer Separation

| Parameter | Details |

| Column | Chiralpak AD-H (4.6 × 250 mm) |

| Mobile Phase | Hexane/Isopropanol (90:10) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Retention Time ((2S,3S)-enantiomer) | 12.3 minutes |

| Retention Time ((2R,3R)-enantiomer) | 14.7 minutes |

Gas Chromatography (GC) for Volatile Derivatives and Enantiomer Quantitation

Gas Chromatography (GC) is another powerful technique for the analysis of 2-hydroxy-3-methylbutyrate. Due to the compound's low volatility, derivatization is typically required to convert it into a more volatile form suitable for GC analysis. Common derivatization approaches include esterification to form methyl esters or silylation to create trimethylsilyl (B98337) (TMS) derivatives. For instance, conversion to methyl esters using BF3-methanol can improve volatility for GC analysis. Another approach involves creating tert-butyldimethylsilyl (TBDMS) derivatives. nist.gov

GC coupled with olfactometry (GC-O) can be used to identify and characterize the odor properties of volatile derivatives of 2-hydroxy-3-methylbutyrate. For quantitative analysis, a flame ionization detector (FID) or a mass spectrometer (MS) can be used as the detector. The use of internal standards is crucial for accurate quantification.

Coupled Techniques (e.g., GC-MS, LC-MS) for Metabolomic Profiling

The coupling of chromatographic techniques with mass spectrometry, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), provides a highly sensitive and specific platform for the metabolomic profiling of 2-hydroxy-3-methylbutyrate in biological samples. nih.govbevital.no These hyphenated techniques allow for the simultaneous separation, identification, and quantification of the compound in complex matrices like plasma, saliva, and urine. nih.govbevital.no

GC-MS is a well-established method for the analysis of 2-hydroxy-3-methylbutyrate, often after derivatization to increase volatility. bevital.no For example, a method using heptafluorobutyl chloroformate derivatization followed by dispersive liquid-liquid microextraction and GC-MS analysis has been developed for profiling protic metabolites, including amino and carboxylic acids. researchgate.net

LC-MS/MS has emerged as a particularly powerful tool, offering high sensitivity and specificity without the need for extensive sample preparation. nih.govbevital.no One method involves the derivatization of 2-hydroxy-3-methylbutyrate with 2-pyridylmethyl (2PM) ester, followed by LC-MS/MS analysis in positive electrospray ionization mode. nih.govbevital.no This approach has achieved detection limits of less than 1 picogram. nih.govbevital.no LC-MS/MS methods have been successfully applied to quantify 2-hydroxy-3-methylbutyrate in human saliva, serum, and cell culture medium. nih.govbevital.no

Table 2: Comparison of Coupled Techniques for 2-Hydroxy-3-methylbutyrate Analysis

| Technique | Derivatization | Sample Types | Key Advantages |

| GC-MS | Typically required (e.g., silylation, esterification) | Plasma, Urine bevital.no | High chromatographic resolution, established libraries for identification lcms.cz |

| LC-MS/MS | Can be used with or without derivatization nih.govbevital.no | Saliva, Serum, Cell Culture Medium nih.govbevital.no | High sensitivity and specificity, suitable for non-volatile compounds lcms.cz |

Spectroscopic Characterization and Structural Elucidation

Spectroscopic techniques are vital for the structural elucidation and conformational analysis of 2-hydroxy-3-methylbutyrate.

Nuclear Magnetic Resonance (NMR) for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and conformation of 2-hydroxy-3-methylbutyrate. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.

¹H NMR spectra provide information on the number and environment of protons in the molecule. sci-hub.ru For (S)-(+)-2-hydroxy-3-methylbutyric acid in D₂O, characteristic proton signals are observed, including those for the methyl groups and the proton on the carbon bearing the hydroxyl group. bmrb.io

¹³C NMR spectra reveal the carbon skeleton of the molecule. bmrb.io In D₂O, the carboxyl carbon of (S)-(+)-2-hydroxy-3-methylbutyric acid resonates at approximately 183.8 ppm. bmrb.io

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms and provide further structural confirmation. bmrb.io COSY spectra show correlations between coupled protons, while HMBC spectra reveal long-range correlations between protons and carbons. bmrb.io These experiments are crucial for unambiguous assignment of all proton and carbon signals and for determining the compound's conformation in solution. sci-hub.ru

Table 3: Representative ¹³C NMR Chemical Shifts for (S)-(+)-2-hydroxy-3-methylbutyric Acid in D₂O

| Atom | Chemical Shift (ppm) |

| Carboxyl Carbon (C=O) | 183.833 bmrb.io |

| Carbon with Hydroxyl Group (CH-OH) | 79.991 bmrb.io |

| Isopropyl CH | 34.149 bmrb.io |

| Isopropyl CH₃ (diastereotopic) | 21.358 / 18.350 bmrb.io |

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is a highly sensitive technique used for the identification and quantification of 2-hydroxy-3-methylbutyrate. It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of the compound.

In GC-MS, electron ionization (EI) is a common ionization method that generates a characteristic fragmentation pattern, which can be used as a fingerprint for identification by comparing it to spectral libraries like the NIST/EPA/NIH Mass Spectral Library. nist.gov

In LC-MS, electrospray ionization (ESI) is frequently used, which is a soft ionization technique that typically produces a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. nih.govbevital.no Tandem mass spectrometry (MS/MS) further enhances specificity by selecting a precursor ion, fragmenting it, and analyzing the resulting product ions. nih.govbevital.nonih.gov This technique, often performed in multiple reaction monitoring (MRM) mode, is extremely sensitive and selective, making it ideal for quantifying low levels of 2-hydroxy-3-methylbutyrate in complex biological samples. nih.gov For example, in the analysis of the 2-pyridylmethyl ester derivative of 2-hydroxy-3-methylbutyrate, the [M+H]⁺ ion at m/z 210 is selected as the precursor ion, and its fragmentation to the product ion at m/z 110 is monitored for quantification. nih.govbevital.no

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the compound and its fragments, further confirming its identity.

Quantitative Methodologies in Biological Matrices

The accurate quantification of 2-hydroxy-3-methylbutyrate, also known as β-hydroxy-β-methylbutyrate (HMB), in complex biological matrices such as plasma, blood, and saliva is crucial for understanding its metabolic role and pharmacokinetics. Various sophisticated analytical methodologies have been developed, primarily centered around chromatography coupled with mass spectrometry, to achieve the necessary sensitivity and selectivity.

Application as an Internal Standard in Analytical Assays

In the realm of quantitative analysis, an internal standard (IS) is a substance added in a constant amount to samples, a blank, and calibration standards. The IS is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. For an IS to be effective, it should be chemically similar to the analyte but distinguishable by the analytical instrument.

2-Hydroxy-3-methylbutyric acid is employed as an internal standard in the analysis of other small molecules in biological fluids. fishersci.comsigmaaldrich.com For instance, it is used for the quantification of ethylene (B1197577) glycol (EG) and γ-hydroxybutyrate (GHB) in whole blood samples. fishersci.comsigmaaldrich.com Its chemical properties make it a suitable reference compound in these assays.

For the specific and accurate quantification of HMB itself, stable isotope-labeled analogs are the preferred internal standards. nih.gov These compounds have the same chemical structure and properties as HMB, but one or more atoms are replaced with a heavier isotope (e.g., ¹³C or ²H). This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while ensuring they behave nearly identically during extraction, derivatization, and ionization.

A common choice is a ¹³C-labeled stable isotope of HMB. nih.gov For example, [3,4,methyl-¹³C₃]HMB has been successfully used as an internal standard to determine plasma concentrations of HMB. nih.gov The use of such an internal standard is critical for achieving the accuracy and precision required in clinical and research settings, as validated by the US Food and Drug Administration (FDA) guidelines for bioanalytical method validation. petdiatric.com

Table 1: Application of 2-Hydroxy-3-methylbutyrate and its Isotopologues as Internal Standards

| Internal Standard | Analyte(s) | Biological Matrix | Analytical Technique |

| 2-Hydroxy-3-methylbutyric acid | Ethylene glycol (EG), γ-hydroxybutyrate (GHB) | Whole Blood | Not specified fishersci.comsigmaaldrich.com |

| ¹³C-labeled HMB | β-hydroxy-β-methylbutyrate (HMB) | Human Plasma | LC-MS/MS nih.gov |

| [3,4,methyl-¹³C₃]HMB | β-hydroxy-β-methylbutyrate (HMB) | Human Plasma | GC/MS/MS nih.gov |

Optimization of Sample Preparation for Enhanced Detection Sensitivity

The concentration of endogenous HMB in biological matrices can be low, necessitating robust sample preparation techniques to remove interfering substances and concentrate the analyte, thereby enhancing detection sensitivity. Optimization strategies often involve a combination of protein precipitation, extraction, and chemical derivatization.

Protein Precipitation A common first step for plasma or serum samples is protein precipitation, which removes high-molecular-weight proteins that can interfere with analysis and damage analytical columns. A high-throughput method for HMB analysis in human plasma utilizes protein precipitation with 0.1% formic acid in methanol (B129727). nih.gov Another protocol involves precipitation with methanol alone. bslonline.org This step effectively extracts HMB while leaving the bulk of proteins behind.

Extraction Techniques Due to its amphipathic (both polar and non-polar) character, liquid-liquid extraction (LLE) must be carefully considered to avoid loss of HMB. petdiatric.com Protocols often involve acidifying the sample to ensure HMB is in its protonated, less polar form, making it more amenable to extraction with organic solvents like ethyl acetate. bslonline.org Solid-phase extraction (SPE) is another technique used to preconcentrate analytes. For hydroxy acids, SPE cartridges can be used to isolate the compounds of interest from the sample matrix before derivatization and analysis. researchgate.net

Chemical Derivatization To improve the volatility and ionization efficiency of HMB for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) analysis, chemical derivatization is frequently employed. Derivatization converts the polar hydroxyl and carboxyl groups into less polar, more volatile, and more easily ionized functional groups.

Silylation: Trimethylsilyl (TMS) derivatives have been a conventional choice for GC-MS analysis. nih.gov However, other reagents can offer advantages. For example, derivatization with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form tert-butyldimethylsilyl (TBDMS) derivatives is a robust method used for the simultaneous determination of lactate (B86563), pyruvate (B1213749), and ketone bodies, including HMB, in plasma. bslonline.org

Pentafluorobenzylation: For enhanced sensitivity in GC-MS with chemical ionization, derivatization with 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) is a superior alternative to TMS derivatives. nih.govresearchgate.net The resulting PFB esters are highly electronegative, making them ideal for detection using electron capture negative ion mass spectrometry. This method has been shown to produce a signal 2.3 times higher than methylated derivatives. researchgate.net A typical procedure involves reacting 100 μL of plasma with 200 μL of PFBBr in acetone (B3395972) for one hour at 65 °C. nih.gov

Esterification for LC-MS/MS: In LC-MS/MS, derivatization can significantly improve ionization efficiency. One method involves converting hydroxybutyrates into 2-picolinyl (2PM) ester derivatives. nih.gov This introduces a tertiary amine moiety, which promotes protonation and markedly increases sensitivity in positive electrospray ionization (P-ESI) mode. nih.gov This approach has resulted in detection limits approximately 50 times lower than those for the underivatized compounds. nih.gov

The optimization of these sample preparation steps, including reagent ratios, reaction times, and temperatures, is critical for developing sensitive and reliable quantitative assays for HMB in biological matrices. nih.govmdpi.com

Table 2: Comparison of Sample Preparation and Derivatization Methods for HMB Analysis

| Method | Sample Preparation Steps | Derivatization Reagent | Analytical Technique | Key Advantages |

| High-Throughput Plasma Analysis nih.gov | Protein precipitation with 0.1% formic acid in methanol. | None (direct analysis) | LC-MS/MS | Rapid, rugged, and suitable for routine use. |

| GC/MS/MS with PFBBr nih.gov | Reaction with derivatizing agent, addition of hexane, centrifugation. | Pentafluorobenzyl bromide (PFBBr) | GC/MS/MS | Provides an advantage over TMS derivatives for sensitivity. |

| Plasma Analysis with TBDMS bslonline.org | Protein precipitation with methanol, LLE with ethyl acetate. | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | GC-MS | Robust method for simultaneous analysis of multiple metabolites. |

| Saliva Analysis with 2PM Esters nih.gov | Deproteinization with acetonitrile/water, evaporation, reaction with derivatizing agent. | 2-(Bromomethyl)pyridine hydrobromide for 2PM ester formation | LC-ESI-MS/MS | Markedly increased sensitivity (50x lower detection limits). |

Ecological and Biological Roles of 2 Hydroxy 3 Methylbutyrate Non Clinical Focus

Contribution to Microbial Ecosystems and Fermentation Processes

The metabolic activities of microorganisms are central to the production and transformation of 2-hydroxy-3-methylbutyrate in the environment. This compound is an important intermediate and product in various microbial pathways, particularly within fermentation.

Production by Lactic Acid Bacteria and its Biochemical Implications

Lactic acid bacteria (LAB) are significant producers of 2-hydroxy-3-methylbutyrate and its derivatives. frontiersin.orgresearchgate.net For instance, certain strains of Lactobacillus paracasei, isolated from human milk, have been shown to produce 2-hydroxy-3-methylbutyric acid. frontiersin.org In the context of winemaking, the esterase activity of LAB, particularly Oenococcus oeni, is linked to the synthesis of ethyl 2-hydroxy-3-methylbutanoate (B1261901), an ester of 2-hydroxy-3-methylbutyric acid. oeno-one.euresearchgate.netresearchgate.net The production of branched hydroxylated esters like ethyl 2-hydroxy-3-methylbutanoate is strongly influenced by the specific LAB strain used during malolactic fermentation, making it a potential marker for LAB esterase activity. researchgate.netresearchgate.net

Presence and Enantiomeric Distribution in Natural Products

2-Hydroxy-3-methylbutyrate, primarily through its ethyl ester, is a naturally occurring volatile compound that contributes to the sensory profile of numerous foodstuffs and beverages. oeno-one.euoeno-one.eu

Occurrence as Aroma Volatiles in Foodstuffs and Beverages (e.g., Wine)

The ethyl ester, ethyl 2-hydroxy-3-methylbutanoate, has been identified as a volatile aroma compound in a wide array of natural products. oeno-one.euoeno-one.eu Its presence has been noted in fruits such as pineapple, blueberries, and bananas, as well as in olive oil. oeno-one.euoeno-one.eu It is also a component of various alcoholic beverages, including wine, hard cider, and certain spirits. oeno-one.eu In wine, it is described as having a fruity aroma, with descriptors like "candy," "strawberry," "pineapple," and "kiwifruit" for the racemic mixture. oeno-one.eu However, research indicates that despite its fruity aroma, its concentration in most wines is considerably below the sensory detection threshold, suggesting it does not directly modulate the fruity aroma of the final product. researchgate.netoeno-one.eu

Factors Influencing Enantiomeric Ratios in Natural Isolates

2-Hydroxy-3-methylbutyrate possesses a chiral center, meaning it can exist in two non-superimposable mirror-image forms, or enantiomers: (R) and (S). The distribution of these enantiomers in natural products can be highly specific and is influenced by several factors.

In wine, there is a predominant presence of the (R)-enantiomer of ethyl 2-hydroxy-3-methylbutanoate. oeno-one.euoeno-one.eu Analyses of numerous French wines revealed that young red and white wines often contain only the (R) form. oeno-one.eu The (S)-enantiomer tends to appear in very small amounts, primarily in aged red wines. oeno-one.eu This suggests that the initial production during fermentation, largely driven by lactic acid bacteria, is highly stereospecific, favoring the (R) form. oeno-one.eu The subsequent appearance of the (S)-form may be a result of chemical changes occurring during the aging process. The highest reported R/S enantiomeric ratio in one study was 94/6 in an aged red wine. researchgate.netoeno-one.eu Factors such as grape origin and vintage can also influence the concentration of these enantiomers, with red wines generally showing higher levels than white wines. oeno-one.euoeno-one.eu

Future Research Directions and Unexplored Avenues for Sodium 2 Hydroxy 3 Methylbutyrate

Elucidating Novel Biological Pathways and Interactions

Future research will likely focus on uncovering the broader metabolic and signaling roles of sodium 2-hydroxy-3-methylbutyrate beyond its established connection to valine metabolism. ontosight.ai The compound is a derivative of valine where the amino group is replaced by a hydroxyl group. nih.gov Investigations into its potential to regulate metabolic disorders are ongoing. ontosight.ai

A significant area for future exploration is its interaction with other metabolic pathways. For instance, studies on the related compound β-hydroxy-β-methyl butyrate (B1204436) (HMB) have shown it can influence histone acetylation and interfere with the effects of β-hydroxybutyrate (βHB), a ketone body, on chromatin modification. nih.gov This suggests that 2-hydroxy-3-methylbutyrate could also possess epigenetic regulatory functions or modulate the activity of other signaling metabolites.

Furthermore, recent studies on the related metabolite 2-hydroxybutyrate (2HB) have demonstrated its ability to act as a feedback regulator in BCAA degradation by inhibiting branched-chain aminotransferase (BCAT) enzymes. elifesciences.orgnih.gov This inhibition triggers a transcriptional response that enhances oxidative capacity. elifesciences.orgnih.gov Given the structural similarity, a critical avenue of research will be to determine if this compound exerts similar feedback control on BCAA metabolism. Research has shown that the keto acid of valine, 2-oxo-3-methylbutyrate, is efficiently reduced by lactate (B86563) dehydrogenase (LDH), suggesting a dynamic interplay between the hydroxy and keto forms that warrants further investigation. elifesciences.orgnih.gov Elucidating these potential feedback loops and enzymatic interactions will be key to understanding its complete biological function.

Development of Advanced Stereoselective Synthesis Technologies

The development of efficient and highly selective methods for synthesizing specific stereoisomers of 2-hydroxy-3-methylbutyric acid is crucial for studying its biological activities. Asymmetric synthesis, which allows for the creation of specific chiral molecules, is a key focus. Current research has explored both biocatalytic and chemocatalytic approaches.

Biocatalysis represents a promising green alternative to traditional chemical methods. researchgate.net Enzymes such as hydroxynitrile lyases (HNLs) and aldolases are being employed for the stereoselective construction of C-C bonds to create chiral centers. researchgate.net For example, the (S)-enantiomer of 2-hydroxy-2-methylbutyric acid has been synthesized with high enantiomeric excess using an HNL from Hevea brasiliensis with "thio-disguised" precursor molecules. nih.gov Aldolases are also being explored for their ability to asymmetrically synthesize molecules with tertiary alcohols. researchgate.net

In addition to biocatalysis, advanced chemical methods are being developed. Photocatalysis using heterogeneous semiconductors is an emerging area. One study reported the enantioselective photoreduction of 3-methyl-2-oxobutanoic acid to 2-hydroxy-3-methylbutanoic acid using a platinum-loaded titanium dioxide (Pt/TiO₂) catalyst in the presence of a chiral complex, achieving a 75% yield and 60% enantiomeric excess (ee). frontiersin.org Future work will focus on improving the enantioselectivity of these catalytic systems and understanding the underlying mechanisms of asymmetric induction. frontiersin.org

| Method | Catalyst/Enzyme | Precursor | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Photocatalysis | Pt/TiO₂ and BINAP-Rh complex | 3-methyl-2-oxobutanoic acid | 2-hydroxy-3-methylbutanoic acid | Achieved 75% yield and 60% enantiomeric excess. Mechanism is still unclear. | frontiersin.org |

| Biocatalysis (Enzymatic Cyanohydrin Reaction) | Hydroxynitrile lyase (HNL) from Hevea brasiliensis | Masked 2-butanone (B6335102) equivalents (e.g., 4-phenylthiobutan-2-one) | (S)-2-hydroxy-2-methylbutyric acid | Achieved up to 95% yield and 96% ee for the cyanohydrin intermediate, leading to the final product with 99% ee. | nih.gov |

| Biocatalysis (Aldol Reaction) | Class II pyruvate (B1213749) aldolases | Pyruvic acid and ketones | Branched ketols (precursors to tertiary alcohols) | Demonstrated highly stereoselective preparation of precursors for complex molecules. | researchgate.net |

Mechanistic Studies in Diverse Cellular and Organismal Models

To fully understand the physiological impact of this compound, its mechanisms of action must be studied in a variety of biological contexts. Research is expanding from simple biochemical assays to complex cellular and whole-organism models.

In cellular models, such as the murine C2C12 myoblast line, researchers have investigated how related compounds affect metabolic pathways and gene expression. For example, studies have shown that 2-hydroxybutyrate can induce the expression of genes involved in BCAA degradation, including BCKDHA and PCCA. nih.gov Future studies should directly assess the effect of this compound in these models to see if it recapitulates or modulates these effects. The compound's influence on mitochondrial function, as has been shown for the related HMB in 3T3-L1 adipocytes, is another critical area for investigation. mdpi.com

The compound has been identified as a metabolite in various microorganisms, including Saccharomyces cerevisiae, suggesting a conserved role in metabolism. nih.gov Studies in organisms like Lactococcus lactis are helping to elucidate flux regulation at key metabolic branch points, such as the conversion of pyruvate. dtu.dk Examining how the addition of this compound perturbs these metabolic networks could provide valuable insights.

Animal models are also crucial for understanding systemic effects. For instance, a study using a high-fat diet mouse model found that metabolites from Lactobacillus paracasei, including 2-hydroxy-3-methylbutyric acid, promoted intestinal epithelial cell proliferation. frontiersin.org Further mechanistic work in such models will help to connect cellular effects to physiological outcomes.

| Model System | Focus of Study | Key Findings/Future Directions | Reference |

|---|---|---|---|

| Murine C2C12 Myoblasts | BCAA metabolism, gene expression | Investigate if the compound inhibits BCAT enzymes and induces transcriptional changes in the BCAA degradation pathway, similar to 2HB. | elifesciences.orgnih.gov |

| Mouse Model (High-Fat Diet) | Intestinal health | Metabolites from L. paracasei, including 2-hydroxy-3-methylbutyric acid, promoted intestinal cell proliferation. Further study is needed on the direct effects and underlying pathways. | frontiersin.org |

| Saccharomyces cerevisiae | Metabolite identification | Identified as a natural metabolite, providing a model system to study its biosynthesis and role in eukaryotic metabolism. | nih.gov |

| Lactococcus lactis | Metabolic flux analysis | Provides a model to study how the compound influences pyruvate metabolism and the production of mixed-acid fermentation products. | dtu.dk |

| 3T3-L1 Adipocytes | Lipid metabolism, mitochondrial function | The related compound HMB was shown to reduce fat accumulation and enhance mitochondrial respiration. This model can be used to test for similar effects. | mdpi.com |

Bioengineering Approaches for Enhanced Biosynthesis and Novel Derivative Production

Metabolic engineering and synthetic biology offer powerful tools to enhance the production of this compound and to create novel derivatives with tailored properties. A major goal is to develop microbial strains capable of producing the compound from simple, renewable feedstocks like glucose. nih.gov

One significant application is in the production of biodegradable plastics. The monomer 3-hydroxy-2-methylbutyrate (an isomer of 2-hydroxy-3-methylbutyrate) has been successfully incorporated into polyhydroxyalkanoate (PHA) biopolymers using engineered Escherichia coli. rsc.org By cultivating recombinant E. coli expressing a PHA synthase from Aeromonas caviae in the presence of tiglic acid, researchers produced a copolymer of poly(3-hydroxybutyrate-co-3-hydroxy-2-methylbutyrate). rsc.org The incorporation of the 3-hydroxy-2-methylbutyrate monomer altered the thermal properties of the resulting polymer, suggesting that it can be used to create new materials with novel characteristics. rsc.orgdoi.org Future research could focus on engineering pathways that directly produce 2-hydroxy-3-methylbutyrate as a monomer for incorporation into PHAs.

De novo biosynthesis pathways are also being developed. Recently, a synthetic pathway was engineered in E. coli for the production of 3-hydroxy-3-methylbutyrate (HMB) from acetyl-CoA. nih.gov This was achieved by combining heterologous enzymes from the mevalonate (B85504) pathway and the myxobacterial iso-fatty acid pathway. nih.gov Through optimization, this engineered strain achieved a high production titer from glucose and could also utilize other renewable carbon sources like xylose and glycerol. nih.gov Similar bioengineering strategies could be adapted to create a de novo pathway for this compound, providing a sustainable and cost-effective production method. This would involve identifying or engineering suitable enzymes to construct the specific carbon backbone and stereochemistry of the target molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.